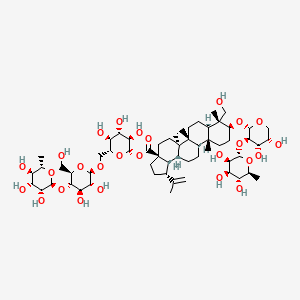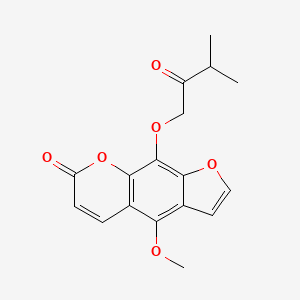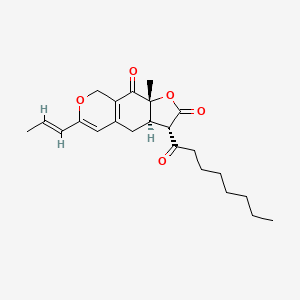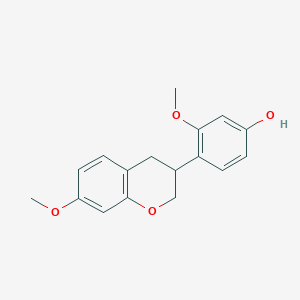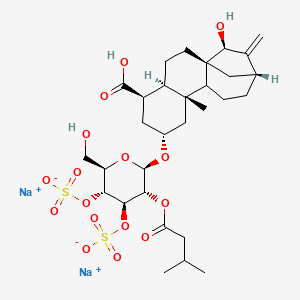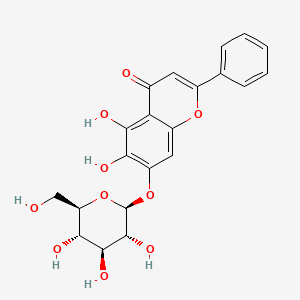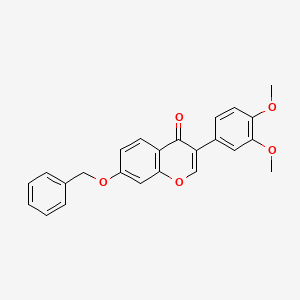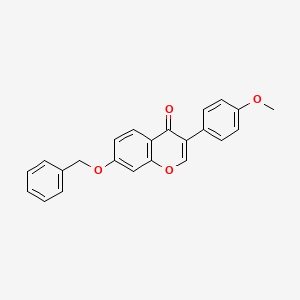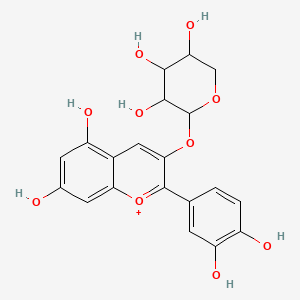
シアンジン-3-O-アラビノース塩化物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyanidin-3-O-arabinose chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is known for its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties .
科学的研究の応用
Cyanidin-3-O-arabinose chloride has a wide range of scientific research applications:
作用機序
- Cyanidin-3-O-arabinose chloride primarily targets adenosine monophosphate-activated protein kinase (AMPK) . AMPK is a cellular energy sensor involved in metabolism and aging processes .
- By phosphorylating and inactivating coactivators (CRTC2 and HDAC5), C3G suppresses hepatic gluconeogenesis, reducing the expression of gluconeogenic genes .
- Additionally, C3G exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress-induced senescence in hepatocarcinoma cells .
- However, its oral administration in mice elevates plasma adiponectin concentrations, contributing to AMPK activation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Cellular Effects
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Cyanidin-3-O-arabinose chloride vary with different dosages in animal models .
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanidin-3-O-arabinose chloride typically involves the glycosylation of cyanidin with arabinose in the presence of a chloride source. The reaction conditions often include acidic environments to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of Cyanidin-3-O-arabinose chloride can be achieved through extraction from natural sources such as berries and other fruits rich in anthocyanins. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
化学反応の分析
Types of Reactions
Cyanidin-3-O-arabinose chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .
Major Products Formed
類似化合物との比較
Similar Compounds
Cyanidin-3-O-glucoside chloride: Similar in structure but with a glucose moiety instead of arabinose.
Cyanidin-3-O-rutinoside chloride: Contains a rutinoside group and is used for its anti-inflammatory and antioxidant effects.
Cyanidin-3-O-galactoside chloride: Contains a galactose moiety and is studied for its potential neuroprotective effects.
Uniqueness
Cyanidin-3-O-arabinose chloride is unique due to its specific arabinose moiety, which may confer distinct biological activities and stability compared to other cyanidin derivatives .
特性
CAS番号 |
27214-72-8 |
|---|---|
分子式 |
C20H19ClO10 |
分子量 |
454.8 g/mol |
IUPAC名 |
(3S,4R,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20?;/m1./s1 |
InChIキー |
ORTBMTXABUAMJS-XJHLJFOESA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
製品の起源 |
United States |
A: While the provided study identifies Cyanidin 3-monoarabinoside as a constituent of miracle fruit pigments, it primarily focuses on characterizing the anthocyanin and flavonol profile of the fruit. [] The study doesn't delve into the specific properties or functions of individual compounds like Cyanidin 3-monoarabinoside. Therefore, we cannot infer its specific significance within the fruit based solely on this research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


